(E)-5-(2-(2-(trifluoromethyl)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one
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Overview
Description
5-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a compound that belongs to the class of 1,2,4-triazines. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 5-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE can be achieved through a multi-component reaction involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This method is efficient, scalable, and provides moderate to good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The hydrazine moiety can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydrazine and triazine moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to various enzymes and receptors, leading to its biological effects. The hydrazine and triazine moieties play crucial roles in its activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted 1,2,4-triazoles and triazines. These compounds share some common properties but differ in their specific activities and applications. For example, trifluoromethyl-1,2,4-triazoles are known for their broad-spectrum pharmaceutical activities, while 5-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has unique properties due to its specific structure .
Properties
Molecular Formula |
C11H8F3N5O |
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Molecular Weight |
283.21 g/mol |
IUPAC Name |
5-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H8F3N5O/c12-11(13,14)8-4-2-1-3-7(8)5-15-18-9-6-16-19-10(20)17-9/h1-6H,(H2,17,18,19,20)/b15-5+ |
InChI Key |
YDQHUOQUQLZLKX-PJQLUOCWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC(=O)NN=C2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC(=O)NN=C2)C(F)(F)F |
Origin of Product |
United States |
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